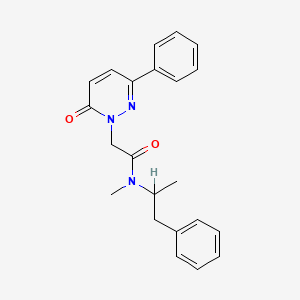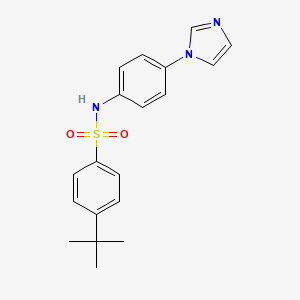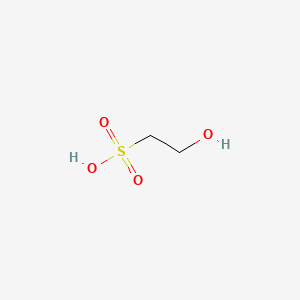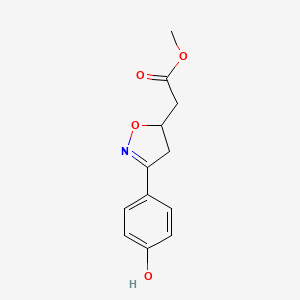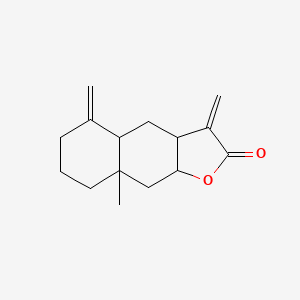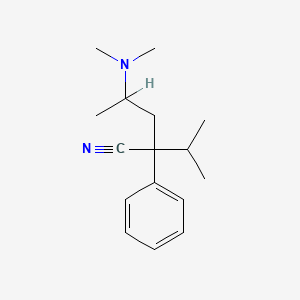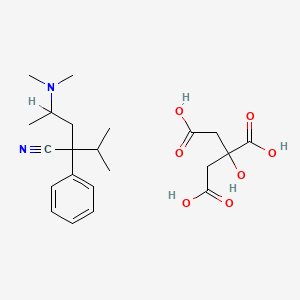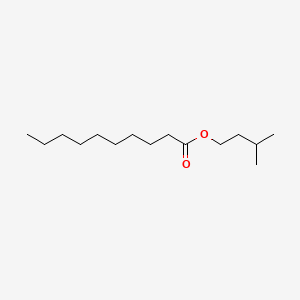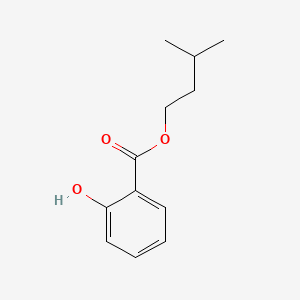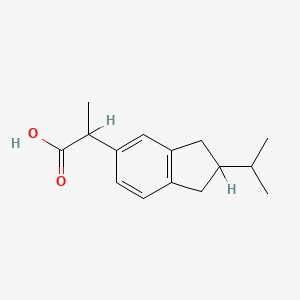
Isoprofen
Descripción general
Descripción
IBUPROFENO es un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antipiréticas. Se usa comúnmente para aliviar el dolor, reducir la fiebre y aliviar la inflamación. IBUPROFENO es conocido por su eficacia en el tratamiento de afecciones como la artritis, el dolor menstrual y otros trastornos musculoesqueléticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de IBUPROFENO normalmente implica los siguientes pasos:
Acilación de Friedel-Crafts: El benceno se somete a acilación con cloruro de isobutirilo en presencia de tricloruro de aluminio para formar isobutilbenceno.
Reacción de Darzens: El isobutilbenceno se somete luego a la reacción de Darzens para producir un α, β-éster epoxi.
Hidrólisis y descarboxilación: El éster de epoxi se hidroliza y descarboxila para producir el intermedio aldehído.
Carbonilación: El aldehído se carbonila luego con monóxido de carbono en presencia de un catalizador de paladio para formar IBUPROFENO.
Métodos de producción industrial: La producción industrial de IBUPROFENO a menudo emplea química de flujo continuo para mejorar la eficiencia y el rendimiento. Este método permite un mejor control de las condiciones de reacción y reduce el riesgo de reacciones secundarias .
Tipos de reacciones:
Oxidación: IBUPROFENO puede sufrir oxidación para formar derivados hidroxilados.
Reducción: La reducción de IBUPROFENO puede conducir a la formación de derivados alcohólicos.
Sustitución: IBUPROFENO puede participar en reacciones de sustitución, particularmente la sustitución aromática electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se utilizan reactivos como halógenos y agentes nitrantes para reacciones de sustitución.
Productos principales:
Oxidación: Derivados hidroxilados de IBUPROFENO.
Reducción: Derivados alcohólicos.
Sustitución: Derivados de IBUPROFENO halogenados o nitrados.
Aplicaciones Científicas De Investigación
IBUPROFENO tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la síntesis de AINE y los mecanismos de reacción.
Biología: Se investiga por sus efectos en los procesos celulares y las vías de la inflamación.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento del dolor, la inflamación y la fiebre.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Mecanismo De Acción
IBUPROFENO ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores del dolor, la inflamación y la fiebre. Al inhibir COX, IBUPROFENO reduce la producción de prostaglandinas, lo que alivia el dolor y la inflamación .
Compuestos similares:
Ibuprofeno: Otro AINE ampliamente utilizado con propiedades analgésicas y antiinflamatorias similares.
Naproxeno: Conocido por su mayor duración de acción en comparación con IBUPROFENO.
Diclofenaco: Más potente pero asociado con mayores riesgos de efectos secundarios gastrointestinales.
Singularidad de IBUPROFENO: IBUPROFENO es único en su perfil equilibrado de eficacia y seguridad. Proporciona un alivio eficaz del dolor con un riesgo relativamente menor de efectos secundarios gastrointestinales en comparación con otros AINE .
Comparación Con Compuestos Similares
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
Propiedades
Número CAS |
57144-56-6 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

